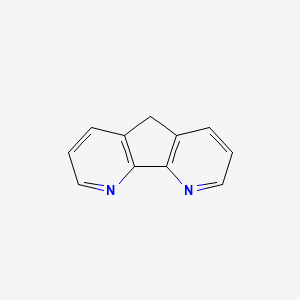

4,5-Diazafluorene

Übersicht

Beschreibung

4,5-Diazafluorene is a heterocyclic compound that features a unique structure with two nitrogen atoms incorporated into a fluorene backbone. This compound is known for its versatility in various chemical applications, particularly in the synthesis of heterocyclic ligands and as a fluorescent probe .

Vorbereitungsmethoden

4,5-Diazafluorene can be synthesized through a two-step modification from 1,10-phenanthroline. The first step involves an oxidative ring contraction of 1,10-phenanthroline using potassium permanganate in basic aqueous media, resulting in 4,5-diazafluoren-9-one. The second step is a Wolff-Kishner reduction of 4,5-diazafluoren-9-one with hydrazine monohydrate at high temperature . Industrial production methods often involve similar synthetic routes but may include optimizations for large-scale production.

Analyse Chemischer Reaktionen

4,5-Diazafluorene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4,5-diazafluoren-9-one.

Reduction: The Wolff-Kishner reduction converts 4,5-diazafluoren-9-one back to this compound.

Substitution: It can react with diamines, hydrazine, and other reagents to form heterocyclic ligands

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

4,5-Diazafluorene derivatives are known for their ambidentate nature, allowing them to coordinate with metals through multiple sites. This property enables the formation of various complex structures including:

- Coordination Polymers : DAF can form extensive networks through metal coordination, leading to materials with unique properties.

- Multimetallic Complexes : The ability to bind multiple metal centers enhances catalytic activity and stability.

- Macrocyclic Complexes : DAF derivatives can participate in the formation of large cyclic structures that are useful in drug delivery systems and molecular recognition processes.

The coordination behavior of DAF has been extensively studied, revealing its potential in synthesizing novel materials with tailored functionalities .

Catalysis

DAF derivatives serve as effective ligands in catalysis, particularly in reactions involving nitrene transfer and oxidation processes. Some notable applications include:

- C–H Bond Amination : DAF complexes facilitate the amination of C–H bonds through nitrene transfer mechanisms. This reaction is crucial for synthesizing amines from hydrocarbons .

- Oxidation Reactions : DAF-based catalysts have shown efficiency in oxidizing alcohols and other small molecules using environmentally benign oxidants like O2 or H2O2 .

Case Study: Nitrene Transfer Reactions

A study demonstrated that DAF complexes could efficiently mediate nitrene transfer reactions, producing aziridines from alkenes. The mechanism involved the formation of a reactive nitrene intermediate facilitated by the DAF ligand .

Photochemistry and Photophysics

DAF derivatives exhibit interesting photophysical properties that make them suitable for applications in photochemistry:

- Photosensitizers : Complexes of DAF with transition metals have been utilized as photosensitizers in solar energy conversion processes. These complexes can absorb light and transfer energy effectively, making them valuable in dye-sensitized solar cells .

- Fluorescent Probes : The photophysical characteristics of DAF allow it to be used as a fluorescent probe for biological imaging and sensing applications .

Bioinorganic Chemistry

In bioinorganic chemistry, DAF derivatives play a role as ligands for metal ions relevant to biological systems:

- Metal Chelation : DAF can chelate essential metal ions like copper and iron, which are crucial for various biological functions. This property is explored in designing drugs that target metal ion homeostasis .

- Anticancer Activity : Some studies suggest that DAF-containing compounds exhibit anticancer properties by interfering with metal-dependent enzymes .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Formation of polymers, multimetallic complexes | Ambidentate nature allows diverse coordination |

| Catalysis | C–H bond amination, oxidation reactions | Efficient nitrene transfer reactions |

| Photochemistry | Photosensitizers for solar cells | Effective light absorption and energy transfer |

| Bioinorganic Chemistry | Metal chelation and anticancer activity | Potential in targeting metal ions in therapy |

Wirkmechanismus

The mechanism by which 4,5-diazafluorene exerts its effects is primarily through its ability to act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique photophysical, redox, and catalytic properties . The molecular targets and pathways involved often depend on the specific metal ion and the nature of the complex formed.

Vergleich Mit ähnlichen Verbindungen

4,5-Diazafluorene is structurally similar to compounds such as 2,2’-bipyridine and 1,10-phenanthroline. it is unique due to the methylene bridge that extends the distance between the nitrogen donors, resulting in different coordination properties . Similar compounds include:

2,2’-Bipyridine: A widely used ligand in coordination chemistry.

1,10-Phenanthroline: Another common ligand with a similar structure but without the methylene bridge.

9,9’-Dimethyl-4,5-diazafluorene: A derivative of this compound with additional methyl groups.

This compound stands out due to its unique structural features and versatile applications in various fields of research and industry.

Biologische Aktivität

4,5-Diazafluorene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Overview of this compound

This compound is a nitrogen-containing heterocyclic compound that has been studied for its ability to interact with biological macromolecules such as DNA. Its derivatives have been synthesized to enhance their biological properties and selectivity towards cancer cells.

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to explore their anticancer potential. For instance, a study synthesized 19 novel derivatives that were evaluated for their antiproliferative activity against several cancer cell lines, including A549 (lung), AGS (gastric), HepG2 (liver), and MCF-7 (breast) cells. The compound 14c demonstrated the strongest activity with an IC50 value of 1.13 μM against A549 cells and a selectivity index (SI) of 7.01 compared to MRC-5 normal cells .

The mechanism by which this compound derivatives exert their anticancer effects involves targeting telomeric G-quadruplexes in DNA. These compounds showed strong binding affinity to G-quadruplex DNA structures with an association equilibrium constant of , indicating a preference for G-quadruplex over double-stranded DNA . Additionally, they inhibited telomerase activity in A549 cells, which is crucial for cancer cell proliferation.

In Vivo Studies

In vivo studies have further confirmed the anticancer efficacy of this compound derivatives. For example, the 9,9-dihexyl-4,5-diazafluorene exhibited significant antitumor activity in athymic nude mice models bearing Hep3B xenografts . This highlights the potential for these compounds not only in vitro but also in clinical settings.

Biological Activities Beyond Anticancer Effects

Beyond anticancer properties, this compound and its metal complexes have shown promise in other biological applications:

- DNA Binding and Cleavage : Studies indicate that metal complexes of this compound can effectively bind to and cleave DNA strands, suggesting potential applications in gene therapy and molecular biology .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activities against various pathogens, indicating versatility beyond anticancer applications .

Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|---|

| 14c (this compound Derivative) | A549 (Lung Cancer) | 1.13 | 7.01 | Binds G-quadruplex DNA |

| 9,9-Dihexyl-4,5-Diazafluorene | Hep3B (Liver Cancer) | Not reported | Not reported | Antitumor activity in xenograft models |

| Ruthenium Complex | Various | Not specified | Not specified | DNA binding and cleavage |

Eigenschaften

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBBYWLBNWYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=CC=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.